Cas no 866019-99-0 ((2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile)
![(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile structure](https://www.kuujia.com/images/noimg.png)
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
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(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4X-0331-10G |
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile |
866019-99-0 | >90% | 10g |
£5775.00 | 2025-02-09 | |
Key Organics Ltd | 4X-0331-1G |
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile |
866019-99-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 4X-0331-5MG |
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile |
866019-99-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
A2B Chem LLC | AI78722-10mg |
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile |
866019-99-0 | >90% | 10mg |
$241.00 | 2023-12-29 | |
Key Organics Ltd | 4X-0331-5G |
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile |
866019-99-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Apollo Scientific | OR32792-1g |
(2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile |
866019-99-0 | tech | 1g |
£1078.00 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894874-1g |
(2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile |
866019-99-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 4X-0331-10MG |
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile |
866019-99-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
A2B Chem LLC | AI78722-1g |
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile |
866019-99-0 | >90% | 1g |
$1313.00 | 2023-12-29 | |
A2B Chem LLC | AI78722-5mg |
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile |
866019-99-0 | >90% | 5mg |
$215.00 | 2023-12-29 |
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
Comprehensive Overview of (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile (CAS No. 866019-99-0)
The compound (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, identified by its CAS No. 866019-99-0, is a specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structural features, including a dimethylamino group and a pyrrole moiety, make it a subject of interest for applications ranging from drug discovery to advanced polymer synthesis. Researchers are increasingly exploring its properties due to its conjugated system, which contributes to its electronic and optical characteristics.
In recent years, the demand for nitrile-containing compounds like this molecule has surged, particularly in the development of small-molecule inhibitors and fluorescent probes. The presence of the 1H-pyrrol-1-yl group enhances its binding affinity to biological targets, making it valuable for kinase inhibition studies. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and low toxicity profiles. The compound's E-configuration (as indicated by the (2E) prefix) further ensures stereochemical stability in biological systems.
From a synthetic chemistry perspective, 866019-99-0 serves as an excellent building block for heterocyclic compound synthesis. Its electron-rich aromatic system allows for diverse functionalization, addressing the growing need for structure-activity relationship (SAR) studies in medicinal chemistry. The compound's prop-2-enenitrile backbone provides a reactive handle for click chemistry applications, a hot topic in contemporary drug discovery pipelines. These attributes position it as a versatile intermediate for high-throughput screening libraries.
The material science community has shown particular interest in (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile for its potential in organic electronics. Its extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic materials. This application aligns with global sustainability goals, as researchers seek eco-friendly alternatives to traditional inorganic semiconductors. The compound's donor-acceptor architecture (with the dimethylamino group as donor and nitrile as acceptor) enables fine-tuning of charge transport properties.
Analytical characterization of CAS 866019-99-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's regiochemical purity and stereochemical integrity - critical parameters for research applications. Recent publications highlight its stability under standard laboratory conditions, though proper storage protocols (typically under inert atmosphere at low temperatures) are recommended for long-term preservation.
In the context of green chemistry initiatives, synthetic routes to 866019-99-0 have evolved to incorporate catalytic methods and atom-economical transformations. This addresses the pharmaceutical industry's push toward sustainable synthesis practices. The compound's molecular architecture allows for microwave-assisted synthesis optimization, significantly reducing reaction times compared to conventional methods - a key consideration in modern process chemistry.
The commercial availability of (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile through specialty chemical suppliers has facilitated its adoption across multiple research domains. Current pricing models reflect its status as a high-value intermediate, with costs varying based on scale of production and purity specifications. Researchers should consult technical data sheets for batch-specific analytical data and handling recommendations to ensure optimal experimental outcomes.
Future research directions for this compound likely include exploration of its biological activity profiles through in silico screening and molecular docking studies. The integration of machine learning approaches in compound optimization may further unlock its potential in targeted therapy development. Additionally, its application in supramolecular chemistry as a building block for functional materials represents an exciting frontier for materials scientists.
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